C.I. Acid Blue 199: A Technical Guide for Researchers
C.I. Acid Blue 199: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Relevant Experimental Protocols for C.I. Acid Blue 199 (C.I. 74190)
C.I. Acid Blue 199, also widely known as C.I. Direct Blue 199, is a synthetic anionic dye belonging to the phthalocyanine class. Its vibrant bright blue color, high stability, and water solubility make it a significant compound in the textile, paper, and leather industries. However, its stability also contributes to its persistence in the environment, making it a subject of interest for environmental and toxicological research. This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Acid Blue 199, along with detailed experimental protocols for its analysis and degradation.
Chemical Structure and Identification
C.I. Acid Blue 199 is a copper phthalocyanine complex that has been sulfonated to enhance its water solubility. The core structure is a large, planar macrocycle with a central copper ion, which is responsible for its characteristic color and stability.[1] While the exact degree and position of sulfonation can vary, a commonly cited molecular formula for the tetrasodium salt is C34H24N6Na4O14S4.[2]
Representative Chemical Structure:
Due to the complexity and potential for isomeric mixtures in commercial dyes, a precise, single chemical structure for C.I. Acid Blue 199 is not always depicted. The following is a representative structure of a sulfonated copper phthalocyanine, which is the fundamental structure of C.I. Acid Blue 199. The 'SO3Na' groups can be attached at various positions on the benzene rings.
(A representative structure will be described here based on the general understanding of sulfonated copper phthalocyanines, as a definitive diagram for this specific C.I. number is not consistently available).
Physicochemical Properties
A summary of the key physicochemical properties of C.I. Acid Blue 199 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| C.I. Number | 74190 | [2] |
| CAS Number | 12222-04-7 | [2] |
| Molecular Formula | C34H24N6Na4O14S4 (representative) | [2] |
| Appearance | Dark blue powder | [2] |
| Water Solubility | 20 g/L at 20°C | [3][4] |
| λmax (in water) | 610 nm | [3][4] |
Experimental Protocols
This section details methodologies for key experiments relevant to the study of C.I. Acid Blue 199, particularly in the context of its removal from aqueous solutions.
Biosorption of C.I. Acid Blue 199 by Aspergillus niger
The biosorption capacity of non-viable Aspergillus niger for the removal of C.I. Direct Blue 199 has been investigated. The following is a generalized experimental protocol based on such studies.
1. Preparation of Biosorbent:
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Cultivate Aspergillus niger in a suitable broth medium (e.g., potato dextrose broth) at an appropriate temperature (e.g., 28-30°C) for a specific duration (e.g., 5-7 days) to obtain sufficient biomass.
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Harvest the fungal biomass by filtration.
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Wash the biomass thoroughly with deionized water to remove any residual media components.
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Inactivate the biomass by autoclaving or oven drying at a specific temperature (e.g., 60-80°C) until a constant weight is achieved.
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Grind the dried biomass and sieve it to obtain a uniform particle size.
2. Batch Biosorption Experiments:
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Prepare a stock solution of C.I. Acid Blue 199 of a known concentration (e.g., 1000 mg/L) in deionized water.
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Prepare a series of experimental solutions with varying initial dye concentrations by diluting the stock solution.
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For each experiment, add a known amount of the prepared Aspergillus niger biosorbent to a fixed volume of the dye solution in an Erlenmeyer flask.
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Adjust the pH of the solutions to desired levels using dilute HCl or NaOH.
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Place the flasks in a shaker incubator at a constant temperature and agitation speed for a predetermined period.
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At regular time intervals, withdraw samples from the flasks and centrifuge or filter them to separate the biosorbent.
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Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the λmax of the dye (610 nm).
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Calculate the amount of dye adsorbed per unit mass of the biosorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:
- q_e is the amount of dye adsorbed at equilibrium (mg/g)
- C_0 is the initial dye concentration (mg/L)
- C_e is the equilibrium dye concentration (mg/L)
- V is the volume of the solution (L)
- m is the mass of the biosorbent (g)
Degradation of C.I. Acid Blue 199 by Advanced Oxidation Processes (AOPs)
Advanced oxidation processes, such as ozonation and UV/H₂O₂, are effective in decolorizing and mineralizing textile dyes. A general protocol for a lab-scale study is outlined below.
1. Experimental Setup:
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Use a suitable reactor for the chosen AOP (e.g., a glass column reactor for ozonation, a photoreactor with a UV lamp for UV/H₂O₂).
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Prepare a stock solution of C.I. Acid Blue 199.
2. Ozonation Protocol:
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Fill the reactor with a known volume and concentration of the dye solution.
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Bubble ozone gas at a constant flow rate from an ozone generator into the solution.
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Collect samples at different time intervals.
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Analyze the samples for color removal (using a spectrophotometer) and total organic carbon (TOC) reduction (using a TOC analyzer).
3. UV/H₂O₂ Protocol:
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Place a known volume and concentration of the dye solution in the photoreactor.
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Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution.
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Turn on the UV lamp to initiate the reaction.
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Withdraw samples at various time points.
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Analyze the samples for decolorization and TOC removal as described above.
Logical Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to C.I. Acid Blue 199.
Caption: Workflow for the biosorption of C.I. Acid Blue 199 using Aspergillus niger.
Caption: A typical workflow for the treatment of wastewater containing C.I. Acid Blue 199.
